molecular formula C15H13NO4S3 B6507801 methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899966-18-8

methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B6507801
CAS No.: 899966-18-8
M. Wt: 367.5 g/mol
InChI Key: CXYABZAYCMDSRD-UHFFFAOYSA-N
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Description

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core with a thiophen-2-ylmethylsulfamoyl group and a carboxylate ester. This compound is part of the broader class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzothiophene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate advanced purification methods such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Benzothiophene derivatives: These compounds share the benzothiophene core and are often used in similar applications.

Uniqueness

Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S3/c1-20-15(17)13-14(11-6-2-3-7-12(11)22-13)23(18,19)16-9-10-5-4-8-21-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYABZAYCMDSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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